1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)-

Description

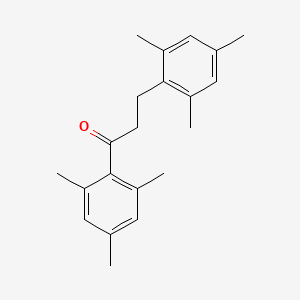

The compound 1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)- is a ketone derivative featuring two bulky 2,4,6-trimethylphenyl (mesityl) groups at the 1- and 3-positions of the propanone backbone. These compounds share the mesityl substituents, which confer steric bulk and electronic stabilization, critical for applications in transition-metal catalysis and organocatalysis.

Properties

CAS No. |

102471-92-1 |

|---|---|

Molecular Formula |

C21H26O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)propan-1-one |

InChI |

InChI=1S/C21H26O/c1-13-9-15(3)19(16(4)10-13)7-8-20(22)21-17(5)11-14(2)12-18(21)6/h9-12H,7-8H2,1-6H3 |

InChI Key |

HBGWYVWVBMOSMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCC(=O)C2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Biological Activity

1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)- (commonly referred to as bis(trimethylphenyl)propan-1-one) is an organic compound characterized by its unique structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 318.48 g/mol. Its structure features a propanone backbone with two bulky 2,4,6-trimethylphenyl groups attached to the first and third carbon atoms. This arrangement contributes to its aromatic character and chemical stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.48 g/mol |

| CAS Number | 102471-92-1 |

Biological Activity

Research indicates that 1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)- exhibits notable biological activities , including:

- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of various microbial strains. The presence of multiple aromatic rings enhances its interaction with biological systems, potentially leading to enzyme inhibition.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that compounds with similar structures can exert cytotoxic effects on specific cancer cell lines. For instance, research on structurally related compounds has indicated potential for inhibiting cancer cell proliferation.

The biological activity of 1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)- may be attributed to its ability to interact with various biological targets. These interactions include:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, altering their activity and potentially leading to therapeutic effects.

- Receptor Modulation : It might also interact with cellular receptors that play critical roles in signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of 1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)-:

- Antimicrobial Activity : A study demonstrated that compounds with similar aromatic structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that 1-Propanone may have similar effects .

- Cytotoxicity in Cancer Research : Research findings indicate that structurally related ketones can induce apoptosis in various cancer cell lines. For example, compounds like 1-(2-hydroxy-5-methylphenyl)propan-1-one were shown to have cytotoxic effects on breast cancer cells .

- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties of bis(aromatic) ketones reveal their potential in reducing cytokine production in inflammatory models .

Synthesis Methods

The synthesis of 1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)- can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate aldehydes or ketones in the presence of catalysts.

- Grignard Reactions : Employing Grignard reagents to introduce the trimethylphenyl groups onto the propanone backbone.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Propanone, 1,3-bis(2,4,6-trimethylphenyl)- with analogous mesityl-substituted compounds and other ketone derivatives, focusing on structural, electronic, and functional properties.

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

- Structure: Unlike the propanone derivative, IMes is an N-heterocyclic carbene (NHC) with mesityl groups on the nitrogen atoms of an imidazole ring. The carbene center (C2) is highly nucleophilic, stabilized by mesityl groups .

- Applications: Widely used as a ligand in ruthenium-based olefin metathesis catalysts (e.g., Grubbs catalysts) due to its strong σ-donor and weak π-acceptor properties .

- Electronic Effects : Mesityl groups enhance steric protection and prevent catalyst deactivation via oxidative or coordinative pathways .

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

- Structure : Features bulkier 2,6-diisopropylphenyl groups instead of mesityl substituents.

- Comparison: IPr provides greater steric bulk than IMes, making it suitable for reactions requiring extreme steric shielding. However, its reduced solubility in nonpolar solvents limits some applications .

1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium Chloride

- Structure : A saturated imidazolidinium precursor to SIMes (a hydrogenated analog of IMes).

- Reactivity : The chloride salt serves as a precursor to generate SIMes, which exhibits enhanced thermal stability compared to IMes .

Other Propanone Derivatives

- 1-Propanone, 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis[2-methyl-] (CAS 3133-29-7): A trihydroxybenzene-linked bis-ketone with methyl substituents.

- 1-Phenyl-1-propanone (CAS 93-55-0): A simpler aromatic ketone used as a solvent and intermediate.

Key Data and Functional Differences

Research Findings and Trends

- Catalytic Performance: IMes-based catalysts outperform simpler ketones in reactions requiring steric control, such as distal C–C bond activation in cyclopentanones .

- Thermal Stability: Mesityl-substituted NHCs (e.g., IMes, SIMes) exhibit superior stability compared to non-mesityl analogs, enabling high-temperature applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the crystalline structure of 1,3-bis(2,4,6-trimethylphenyl)-1-propanone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use the SHELX suite (e.g., SHELXL for refinement) to resolve hydrogen atom positions and validate bond lengths/angles. For example, trans-isomer confirmation in ruthenium complexes requires high-resolution data processed with SHELXTL . Pair this with spectroscopic techniques (e.g., H/C NMR) to cross-verify substituent orientations.

Q. How does 1,3-bis(2,4,6-trimethylphenyl)-1-propanone function as a ligand in catalytic systems?

- Methodological Answer : The compound acts as a bulky N-heterocyclic carbene (NHC) precursor, stabilizing metal centers (e.g., Ru, Cu) in organometallic catalysts. Its steric hindrance from the 2,4,6-trimethylphenyl groups enhances catalytic selectivity. For example, in C–C bond activation, the IMes ligand (derived from this compound) facilitates distal bond cleavage in cyclopentanones via oxidative addition . Optimize ligand-to-metal ratios (typically 1:1) to balance activity and stability.

Q. What strategies ensure the purity and stability of this compound during storage and reaction conditions?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Purity assays (HPLC, GC-MS) should confirm >96% purity, as commercial precursors often require rigorous drying (e.g., molecular sieves) before use . For catalytic applications, pre-activate the ligand with metal precursors (e.g., RuCl) under anhydrous conditions to avoid hydrolysis.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic efficiency between 1,3-bis(2,4,6-trimethylphenyl)-1-propanone-derived NHCs and other ligands?

- Methodological Answer : Use kinetic isotope effect (KIE) experiments and DFT calculations to compare transition-state energies. For instance, IMes-based catalysts may exhibit slower initiation but higher turnover due to steric protection of the metal center. Contrast this with less hindered ligands (e.g., IPr) using Arrhenius plots to quantify activation barriers . Pair with in-situ XAS (X-ray absorption spectroscopy) to monitor metal oxidation states during catalysis.

Q. What computational approaches validate experimental structural data for NHC-metal complexes involving this compound?

- Methodological Answer : Perform density functional theory (DFT) geometry optimizations (e.g., B3LYP/6-31G*) and compare bond metrics (M–C, bond angles) with SC-XRD results. For example, the Addison parameter (τ) for Ru complexes can be calculated to assess ligand distortion . Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···Cl) that stabilize crystal packing.

Q. Why is SHELX still preferred for refining crystal structures of NHC-metal complexes despite newer software alternatives?

- Methodological Answer : SHELX’s robustness with high-resolution data and twinned crystals makes it ideal for small-molecule systems. Its manual refinement interface allows precise modeling of disorder in bulky ligands (e.g., 2,4,6-trimethylphenyl groups). For macromolecular applications, pair SHELXPRO with PHENIX for automated solvent masking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.